Cas no 5521-57-3 (5-Methylpyrazine-2-carboxamide)

5-メチルピラジン-2-カルボキサミドは、ピラジン骨格にメチル基とカルボキサミド基が結合した複素環化合物です。分子式C6H7N3Oで表され、医薬品中間体や有機合成原料としての応用が期待されています。特に、その構造的特徴から生物学的活性化合物の合成において重要な中間体となり得ます。高い純度と安定性を有し、精密な化学反応条件下での使用に適しています。また、官能基の反応性を活かした多様な誘導体合成が可能です。実験室規模から工業的生産まで、一貫した品質管理が行える点が利点です。

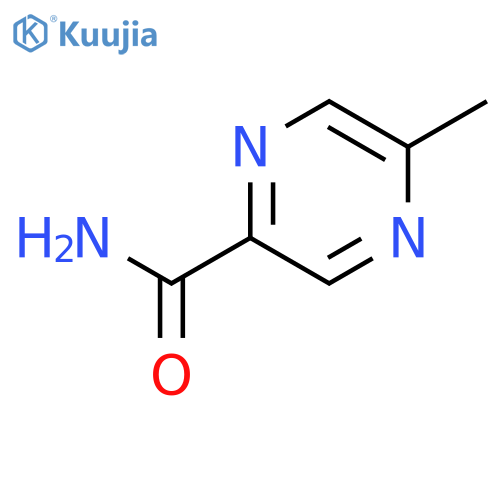

5521-57-3 structure

商品名:5-Methylpyrazine-2-carboxamide

5-Methylpyrazine-2-carboxamide 化学的及び物理的性質

名前と識別子

-

- 5-Methylpyrazine-2-carboxamide

- 5-METHYL PYRAZINAMIDE

- 5-Methyl-2-pyrazinecarboxamide

- 5-METHYL-PYRAZINE-2-CARBOXAMIDE

- Pyrazinecarboxamide, 5-methyl- (7CI,8CI,9CI)

- N-(5-Bromo-2-pyridinyl)-N,N-dimethylamine

- CS-0152780

- 5521-57-3

- AMY5213

- MFCD00190581

- 5-Methyl-2-pyrazinamide

- SCHEMBL147506

- FT-0620617

- SY106637

- AKOS008937704

- A7992

- EN300-115992

- J-517822

- BB 0220610

- pyrazinecarboxamide, 5-methyl-

- OYBQCUZBVHFPBU-UHFFFAOYSA-N

- 2-carbamoyl-5-methylpyrazine

- DTXSID40374999

- AS-43116

- DB-071956

-

- MDL: MFCD00190581

- インチ: InChI=1S/C6H7N3O/c1-4-2-9-5(3-8-4)6(7)10/h2-3H,1H3,(H2,7,10)

- InChIKey: OYBQCUZBVHFPBU-UHFFFAOYSA-N

- ほほえんだ: CC1=NC=C(N=C1)C(N)=O

計算された属性

- せいみつぶんしりょう: 137.058912g/mol

- ひょうめんでんか: 0

- XLogP3: -0.3

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 回転可能化学結合数: 1

- どういたいしつりょう: 137.058912g/mol

- 単一同位体質量: 137.058912g/mol

- 水素結合トポロジー分子極性表面積: 68.9Ų

- 重原子数: 10

- 複雑さ: 137

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

じっけんとくせい

- ゆうかいてん: 212°C

- ふってん: 307.7°C at 760 mmHg

- PSA: 68.87000

- LogP: 0.58420

5-Methylpyrazine-2-carboxamide セキュリティ情報

- 危険レベル:IRRITANT

- ちょぞうじょうけん:Sealed in dry,2-8°C

5-Methylpyrazine-2-carboxamide 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

5-Methylpyrazine-2-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM168794-25g |

5-Methylpyrazine-2-carboxamide |

5521-57-3 | 95% | 25g |

$312 | 2023-03-05 | |

| Enamine | EN300-115992-0.5g |

5-methylpyrazine-2-carboxamide |

5521-57-3 | 0.5g |

$42.0 | 2023-06-08 | ||

| TRC | M328933-10mg |

5-methylpyrazine-2-carboxamide |

5521-57-3 | 10mg |

$ 50.00 | 2022-06-04 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M87690-25g |

5-Methylpyrazine-2-carboxamide |

5521-57-3 | 25g |

¥2556.0 | 2021-09-08 | ||

| Enamine | EN300-115992-0.25g |

5-methylpyrazine-2-carboxamide |

5521-57-3 | 0.25g |

$32.0 | 2023-06-08 | ||

| TRC | M328933-50mg |

5-methylpyrazine-2-carboxamide |

5521-57-3 | 50mg |

$ 70.00 | 2022-06-04 | ||

| Chemenu | CM168794-5g |

5-Methylpyrazine-2-carboxamide |

5521-57-3 | 95% | 5g |

$82 | 2023-03-05 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M87690-1g |

5-Methylpyrazine-2-carboxamide |

5521-57-3 | 1g |

¥206.0 | 2021-09-08 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M87690-5g |

5-Methylpyrazine-2-carboxamide |

5521-57-3 | 5g |

¥616.0 | 2021-09-08 | ||

| abcr | AB450088-1 g |

5-Methylpyrazine-2-carboxamide |

5521-57-3 | 1g |

€101.50 | 2023-07-18 |

5-Methylpyrazine-2-carboxamide 関連文献

-

Charu Upadhyay,Neha Sharma,Sumit Kumar,Prem Prakash Sharma,Diana Fontinha,Bhupender S. Chhikara,Budhaditya Mukherjee,Dhruv Kumar,Miguel Prudencio,Agam P. Singh,Poonam New J. Chem. 2022 46 250

-

Xiu-Li Wang,Zi-Wei Cui,Hong-Yan Lin,Zhi-Han Chang CrystEngComm 2021 23 2113

-

Zi-Wei Cui,Jun-Jun Lu,Hong-Yan Lin,Jian Luan,Zhi-Han Chang,Xiao-Hui Li,Xiu-Li Wang CrystEngComm 2022 24 828

5521-57-3 (5-Methylpyrazine-2-carboxamide) 関連製品

- 5780-66-5(Pyrazine-2-carbaldehyde)

- 98-96-4(Pyrazinamide)

- 2236-60-4(Pterin)

- 56973-26-3(Bredinin aglycone)

- 21299-72-9(5-Aminoimidazole-4-carboxamide HCl)

- 487-21-8(1,2,3,4-tetrahydropteridine-2,4-dione)

- 1246817-81-1(Pyrazinamide-15N,d3)

- 20010-99-5(pyrazin-2-ylmethanamine)

- 41110-27-4(2-5-Pyrazinedicarboxamide)

- 6164-78-9(2,3-Pyrazinedicarboxamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:5521-57-3)5-Methylpyrazine-2-carboxamide

清らかである:99%

はかる:25g

価格 ($):227.0